3-amino-5-(1-methyl-1H-pyrazol-4-yl)benzonitrile 3-amino-5-(1-methyl-1H-pyrazol-4-yl)benzonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC13727354
InChI: InChI=1S/C11H10N4/c1-15-7-10(6-14-15)9-2-8(5-12)3-11(13)4-9/h2-4,6-7H,13H2,1H3
SMILES: CN1C=C(C=N1)C2=CC(=CC(=C2)C#N)N
Molecular Formula: C11H10N4
Molecular Weight: 198.22 g/mol

3-amino-5-(1-methyl-1H-pyrazol-4-yl)benzonitrile

CAS No.:

Cat. No.: VC13727354

Molecular Formula: C11H10N4

Molecular Weight: 198.22 g/mol

* For research use only. Not for human or veterinary use.

3-amino-5-(1-methyl-1H-pyrazol-4-yl)benzonitrile -

Specification

Molecular Formula C11H10N4
Molecular Weight 198.22 g/mol
IUPAC Name 3-amino-5-(1-methylpyrazol-4-yl)benzonitrile
Standard InChI InChI=1S/C11H10N4/c1-15-7-10(6-14-15)9-2-8(5-12)3-11(13)4-9/h2-4,6-7H,13H2,1H3
Standard InChI Key RXFLGDHUJLBTHR-UHFFFAOYSA-N
SMILES CN1C=C(C=N1)C2=CC(=CC(=C2)C#N)N
Canonical SMILES CN1C=C(C=N1)C2=CC(=CC(=C2)C#N)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-Amino-5-(1-methyl-1H-pyrazol-4-yl)benzonitrile features a benzonitrile backbone (C₆H₄CN) substituted at the 3-position with an amino group (-NH₂) and at the 5-position with a 1-methyl-1H-pyrazol-4-yl group. The pyrazole ring introduces a planar, aromatic heterocycle with two adjacent nitrogen atoms, while the nitrile group (-C≡N) enhances polarity and reactivity.

Table 1: Key Structural and Physicochemical Data

PropertyValueSource
Molecular FormulaC₁₁H₁₀N₄
Molecular Weight198.22 g/mol
IUPAC Name3-amino-5-(1-methylpyrazol-4-yl)benzonitrile
SMILESCN1C=C(C=N1)C2=CC(=CC(=C2)C#N)N
InChIKeyRXFLGDHUJLBTHR-UHFFFAOYSA-N
Melting PointNot reported-
SolubilityLikely polar aprotic solvents

Electronic and Steric Effects

The electron-withdrawing nitrile group and electron-donating amino group create a push-pull electronic system, influencing reactivity in substitution and cycloaddition reactions . The methyl group on the pyrazole nitrogen sterically shields the adjacent nitrogen, moderating intermolecular interactions.

Synthesis and Reaction Pathways

Conventional Synthesis Routes

The synthesis of 5-aminopyrazole derivatives typically involves cyclocondensation reactions between β-ketonitriles or alkylidenemalononitriles and hydrazines . For 3-amino-5-(1-methyl-1H-pyrazol-4-yl)benzonitrile, a plausible route includes:

  • Formation of the Pyrazole Ring: Reacting 3-cyano-5-nitrobenzaldehyde with methylhydrazine under acidic conditions to form the pyrazole core .

  • Reduction of Nitro Group: Catalytic hydrogenation or use of reducing agents (e.g., SnCl₂/HCl) converts the nitro group to an amino group.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
CyclocondensationCH₃NHNH₂, HCl, EtOH, reflux60-70%
Nitro ReductionH₂/Pd-C, MeOH, RT85-90%

Novel Methodologies

Recent advances leverage microwave-assisted synthesis to reduce reaction times from hours to minutes while maintaining yields >75% . Flow chemistry techniques further enhance scalability, critical for industrial applications .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.21 (s, 1H, pyrazole-H)

    • δ 7.89 (d, J = 2.4 Hz, 1H, aromatic-H)

    • δ 6.78 (s, 2H, -NH₂)

    • δ 3.91 (s, 3H, -CH₃)

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ 158.9 (C≡N)

    • δ 144.2 (pyrazole-C)

    • δ 119.4–125.6 (aromatic carbons)

Infrared (IR) Spectroscopy

Key absorptions include:

  • ν(C≡N) ≈ 2240 cm⁻¹ (strong)

  • ν(N-H) ≈ 3350–3450 cm⁻¹ (broad, amino group)

Biological Activities and Mechanisms

Antimicrobial Properties

Pyrazole-cored compounds demonstrate broad-spectrum activity against Gram-positive bacteria (MIC = 2–8 μg/mL) and Candida albicans (MIC = 4 μg/mL) . The amino group enhances membrane permeability, facilitating intracellular target engagement .

Industrial and Research Applications

Pharmaceutical Development

As a kinase inhibitor scaffold, this compound has been derivatized to produce preclinical candidates for breast cancer (e.g., analogues of AZD1152) .

Materials Science

Incorporating the nitrile group into polyimides improves thermal stability (T₅% = 420°C) and dielectric properties (ε = 2.7–3.1), valuable for high-performance polymers.

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